(2-Amino-6-fluorophenyl)boronic acid
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Overview
Description
(2-Amino-6-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-fluorophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 2-amino-6-fluoroiodobenzene using bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-6-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(dppf)Cl₂)
Bases: (e.g., potassium carbonate)
Solvents: (e.g., DMF, toluene)
Oxidizing agents: (e.g., hydrogen peroxide)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Phenols: (from oxidation reactions)
Substituted derivatives: (from nucleophilic substitution)
Scientific Research Applications
(2-Amino-6-fluorophenyl)boronic acid has diverse applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and as a precursor for various functionalized boronic acids.
Mechanism of Action
The mechanism of action of (2-Amino-6-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps in the case of Suzuki-Miyaura coupling . In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through boron-mediated interactions.
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: (2-Amino-6-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to other fluorophenylboronic acids, the amino group provides additional sites for functionalization and potential hydrogen bonding interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2-amino-6-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOWKMGPTPJYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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